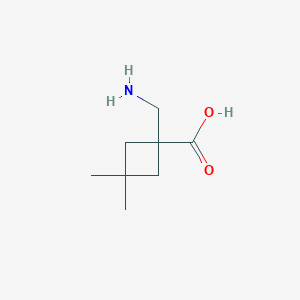

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). It is a gamma-amino acid that is cyclohexane substituted at position 1 by aminomethyl and carboxymethyl groups . It is used for the treatment of neuropathic pain and restless legs syndrome .

Molecular Structure Analysis

The molecular formula of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is C9H17NO2 . The InChI is InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is 171.24 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Structure

Synthesis Methods

The stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been synthesized using a photochemical [2+2] cycloaddition reaction between ethylene and an unsaturated γ-lactam (André et al., 2011). This method provides an efficient route to these compounds.

Structural Studies

Derivatives of 2-aminocyclobutane-1-carboxylic acid have been studied, showing the potential of the cyclobutane ring as a structure-promoting unit. This structure leads to the formation of strong intramolecular hydrogen bonds, conferring high rigidity to these molecules (Izquierdo et al., 2005).

Applications in Biochemical Research

Precursors for Nucleosides

Compounds such as (+)-(1S,1′R)-cis-1-[3′-(aminomethyl)-2′,2′-dimethylcyclobutyl]ethanol are useful as precursors to cyclobutane carbocyclic nucleosides, demonstrating the application in nucleoside synthesis (Hergueta et al., 2003).

Conformational Studies in Peptides

The incorporation of cyclobutane amino acids into peptides has been shown to confer high rigidity and defined conformations in solution, which is crucial for understanding peptide structure and function (Gutiérrez-Abad et al., 2011).

Novel Synthesis Routes

- Convenient Synthesis Approach: A novel and practical method for the synthesis of 1-aminocyclobutanecarboxylic acid was developed, demonstrating a more convenient and practical approach than previously known methods (Fu Zhi-feng, 2004).

Mechanism of Action

- Gabapentin primarily acts by decreasing the activity of a subset of calcium channels . Specifically, it interacts with the auxiliary α2δ-1 subunit of voltage-gated calcium channels. Although it also has low affinity for the α2δ-2 subunit, the major function lies with α2δ-1 .

- Gabapentin does not modify GABA (gamma-aminobutyric acid) binding directly, nor is it converted into a GABA agonist. Instead, it inhibits excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZOETZMGLDKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)